![molecular formula C25H19ClFN5O3 B2759137 N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1223958-16-4](/img/structure/B2759137.png)
N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19ClFN5O3 and its molecular weight is 491.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H19ClFN5O3
- Molecular Weight : 491.9 g/mol
- CAS Number : 1223958-16-4
The structure features a quinazoline core fused with a triazole ring, along with chlorobenzyl and fluorobenzyl moieties that contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various biological pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes. For instance:
- COX-II Inhibition : Similar compounds have shown selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . The potential for this compound to inhibit COX-II could position it as a candidate for anti-inflammatory therapies.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Study | Activity | IC50 Value (μM) | Reference |
---|---|---|---|
COX-II Inhibition | Anti-inflammatory | 0.52 - 22.25 | |
DPP-4 Inhibition | Glycemic control | Not specified |
These studies indicate that the compound may influence pathways related to inflammation and glucose metabolism.
Case Studies
A notable case study involved the synthesis and evaluation of similar triazoloquinazoline derivatives which demonstrated promising anti-inflammatory properties. These derivatives exhibited significant inhibition of COX enzymes and were further analyzed for their pharmacokinetic profiles.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives. For example:
Applications De Recherche Scientifique
Physical Properties
While specific physical properties such as density and melting point are not available, the molecular structure suggests potential reactivity due to the presence of various functional groups.
The compound has been investigated for its biological activities, particularly its potential as an enzyme inhibitor. Research indicates significant inhibitory effects on specific enzymes:
Enzyme Inhibition
- Acetylcholinesterase (AChE) :
- Exhibits noncompetitive inhibition.
- IC50 values are yet to be determined for this compound but are crucial for understanding its potency compared to known inhibitors like Donepezil (IC50 = 0.12 μM) .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide | Chlorine substitution | Antihistaminic |
N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide | Cyclohexyl group | Anticancer |
Pharmacological Studies
The compound's pharmacological profile is under investigation for various therapeutic applications. Its structural analogs have shown promise in modulating biological pathways involved in disease processes:
Case Studies
- Antihistaminic Activity : Some derivatives have demonstrated antihistaminic properties, suggesting potential use in treating allergic reactions.
- Kinase Inhibition : Certain structural variants have been tested for their ability to inhibit kinases involved in cancer signaling pathways.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN5O3/c26-18-9-5-16(6-10-18)13-28-22(33)15-31-25(35)32-21-4-2-1-3-20(21)23(34)30(24(32)29-31)14-17-7-11-19(27)12-8-17/h1-12H,13-15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBSYJKYYERJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.